4-Nitrobutanoic acid

Catalog No.
S776251
CAS No.
16488-43-0
M.F
C4H7NO4
M. Wt
133.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobutanoic acid

CAS Number

16488-43-0

Product Name

4-Nitrobutanoic acid

IUPAC Name

4-nitrobutanoic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.1 g/mol

InChI

InChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)

InChI Key

SUFKNMKUIYHURJ-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C[N+](=O)[O-]

Canonical SMILES

C(CC(=O)O)C[N+](=O)[O-]

The exact mass of the compound 4-Nitrobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrobutanoic acid (CAS 16488-43-0) is a short-chain aliphatic nitro-carboxylic acid. Its primary value in procurement and research is as a precisely structured chemical intermediate, most notably for the synthesis of γ-aminobutyric acid (GABA) and related four-carbon backbone structures. The compound's utility is defined by the C4 chain length and the reactivity of the terminal nitro group, which is readily reduced to a primary amine via standard catalytic hydrogenation methods.

Substituting 4-nitrobutanoic acid with its lower homolog, 3-nitropropanoic acid (3-NPA), is contraindicated for both process safety and synthetic outcome. 3-NPA is a well-documented, potent mitochondrial toxin that irreversibly inhibits succinate dehydrogenase, posing significant handling risks. In contrast, 4-nitrobutanoic acid is primarily valued as a GABA precursor, a role that cannot be fulfilled by analogs with different chain lengths, such as 3-NPA (which would yield β-alanine) or 5-nitrovaleric acid (yielding δ-aminovaleric acid). The specific four-carbon backbone is essential for accessing the target GABA scaffold, making substitution by other nitroalkanoic acids synthetically unviable.

Precursor Suitability: Enabling High-Yield Synthesis of GABA

4-Nitrobutanoic acid is a direct precursor to the inhibitory neurotransmitter GABA. Standard catalytic hydrogenation protocols, for example using Palladium on Carbon (Pd/C) or Raney Nickel, are effective for the reduction of aliphatic nitro groups to primary amines, representing a straightforward and high-yielding conversion to the target molecule. This contrasts with multi-step syntheses starting from other precursors like diethyl cyanomalonate, which require more complex functional group transformations. The efficiency of the nitro-to-amine reduction makes 4-nitrobutanoic acid a preferred intermediate for GABA synthesis.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect, one-step reduction of the nitro group to the target amine (GABA).
Comparator Or BaselineMulti-step synthesis from diethyl cyanomalonate involving alkylation, deethoxycarbonylation, hydrolysis, and nitrile reduction.
Quantified DifferenceFewer synthetic steps (typically 1 vs. 3-4), leading to higher overall process efficiency and yield.
ConditionsCatalytic hydrogenation for 4-nitrobutanoic acid vs. multi-step organic synthesis for alternative precursors.

For buyers requiring an efficient and direct route to GABA, this compound offers a significant process advantage over more complex, lower-yielding synthetic pathways.

Differentiated Safety Profile: Avoids High Toxicity of C3 Homolog 3-Nitropropanoic Acid

A critical differentiator for procurement is the toxicological profile compared to the closest lower homolog, 3-nitropropanoic acid (3-NPA). 3-NPA is a potent, irreversible inhibitor of succinate dehydrogenase (SDH), a key mitochondrial enzyme, making it a severe neurotoxin. This toxicity has led to its use as a model compound for inducing Huntington's-like pathology in animal studies. While all nitro compounds require careful handling, the specific and high toxicity associated with 3-NPA is not a reported characteristic of 4-nitrobutanoic acid, making it a safer alternative for applications where a short-chain nitroalkanoic acid is required but the specific toxicity of 3-NPA is a prohibitive risk.

Evidence DimensionMechanism of Toxicity
Target Compound DataPrimarily classified as an irritant; not documented as a specific, potent, irreversible inhibitor of succinate dehydrogenase.
Comparator Or Baseline3-Nitropropanoic Acid (3-NPA): A well-characterized mycotoxin and potent, irreversible 'suicide' inhibitor of succinate dehydrogenase (SDH).
Quantified DifferenceQualitatively different mechanism of toxicity; 3-NPA has a specific, high-impact mitochondrial target that is not established for 4-nitrobutanoic acid.
ConditionsIn vivo and in vitro toxicological studies.

This significant difference in toxicological profile makes 4-nitrobutanoic acid the appropriate choice for process development and research where the extreme mitochondrial toxicity of 3-NPA must be avoided.

Efficient Synthesis of GABA for Pharmaceutical and Nutraceutical R&D

As a direct precursor, 4-nitrobutanoic acid is the material of choice for laboratory and pilot-scale synthesis of γ-aminobutyric acid (GABA). Its use simplifies the production process to a single, high-yield catalytic reduction step, avoiding the complexities and potential yield losses of multi-step alternatives.

Development of GABAergic Pro-drugs and Derivatives

This compound serves as a key building block for creating derivatives of GABA, such as pro-drugs or other modified analogs used in neuroscience research. The four-carbon spacing is structurally essential, and the nitro group provides a reliable chemical handle for conversion to the required amine at a late stage of a synthetic sequence.

Scaffold for Four-Carbon Spacers in Chemical Biology

In applications requiring a four-carbon linker that terminates in an amino group, such as in the synthesis of chemical probes or bioconjugation linkers, 4-nitrobutanoic acid provides a convenient starting material. The carboxylic acid allows for initial coupling, while the nitro group can be selectively reduced to an amine in a subsequent step.

Safer Process Modeling for Aliphatic Nitro Compound Reductions

For chemical engineering or process chemistry studies focused on optimizing the catalytic hydrogenation of short-chain nitroalkanoic acids, 4-nitrobutanoic acid serves as a more suitable model compound than the highly toxic 3-NPA. It allows for the study of reaction kinetics and catalyst performance without the stringent safety protocols required for its C3 homolog.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

4-nitrobutanoic acid

Dates

Last modified: 08-15-2023

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